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Compound Focus: (DHQD)2Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

Chemical Profile of (DHQD)2Pyr

The table below summarizes key identifiers and physical properties for the (DHQD)2Pyr ligand, which is

crucial for experimental preparation and quality control [1].

Property Specification

CAS Number 149725-81-5

Quality Assay =97%

Optical Rotation [a]2°/D -390°, ¢ = 1.2 in methanol
Melting Point 247-250 °C

Functional Group Phenyl

Safety (WGK) 3 (Highly water-polluting)

A Generalized Protocol for Asymmetric Dihydroxylation
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The following workflow illustrates the general catalytic cycle for the asymmetric dihydroxylation, adapted
from the well-established Sharpless mechanism [2]. Note that while the ligand shown is generic, the oxidant

and core mechanism are applicable.
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Workflow of Asymmetric Dihydroxylation

Reagent Setup

e Catalyst System: A catalytic amount of OsOa4 (or K20sO2(OH)4) and the chiral ligand (DHQD)zPyr.
The ligand creates a chiral environment around the osmium center [2].

¢ Co-oxidant: A stoichiometric oxidant is required to regenerate OsOas. Potassium ferricyanide
(KsFe(CN)s) is commonly used in commercial AD-mixes. N-Methylmorpholine N-oxide (NMO) is
another alternative [2].

¢ Additives: Methanesulfonamide is often added to accelerate the hydrolysis of the intermediate
osmate ester, which is particularly useful for non-terminal alkenes [2].

¢ Solvent System: A common and effective solvent is a mixture of tert-butanol and water [2].

Procedure Outline

e Charge Reactor: In a suitable reaction vessel, combine the alkene substrate, (DHQD)2Pyr ligand,
and methanesulfonamide (if used) in the t-BuOH/H20 solvent mixture.

e Cool Reaction: Cool the mixture to 0°C with stirring.

e Add Catalysts and Oxidant: In one portion, add the osmium source (e.g., K20sO2(OH)4) and the
stoichiometric oxidant (e.g., KsFe(CN)e).

¢ Monitor Reaction: Allow the reaction to stir at 0°C or warm slowly to room temperature, monitoring
progress by TLC until the starting material is consumed.
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e Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na2SOs). Extract
the aqueous layer multiple times with an organic solvent like ethyl acetate. Dry the combined organic
layers over a drying agent (e.g., MgSOQa), filter, and concentrate under reduced pressure.

¢ Purification: Purify the crude product via flash column chromatography to obtain the chiral vicinal
diol.

Factors Influencing Enantioselectivity

Computational and experimental studies provide insights into how the ligand controls the reaction's outcome.

¢ Alkene Chain Length: A QM/MM study on terminal aliphatic n-alkenes using OsO4.(DHQD)2PYDZ (a
closely related ligand) showed that enantioselectivity increases sharply with chain length from
propene to 1-hexene, after which a ceiling value is reached. This is rationalized by the growing
stabilizing interactions between the alkyl chain and specific regions of the catalyst [3].

¢ Non-covalent Interactions: Recent research highlights the critical role of orchestrated non-covalent
T-interactions in achieving high enantioselectivity, especially for challenging substrates like 1,1-
disubstituted aliphatic alkenes. Density functional theory calculations indicate a "sandwich-like"
transition state directed by 1t-1t interactions [4].

Application in Synthesis

(DHQD)2Pyr is a valuable tool in complex molecule synthesis. Its documented applications include [1]:

e The catalytic enantioselective allylic amination of alkylidene cyanoacetates.

e The preparation of 10(R),11-Dihydroxydihydroquinine and 10(S),11-dihydroxydihydroquinine via
Sharpless catalytic asymmetric dihydroxylation.

¢ Use in the total synthesis of okadaic acid, a protein phosphatase inhibitor.

Safety & Handling Notes

¢ Ligand Handling: The (DHQD)zPyr ligand is a combustible solid. Personal protective equipment
including an N95 dust mask, gloves, and eyeshields is recommended when handling [1].

e Osmium Considerations: Traditional OsOa is highly toxic and volatile. While the catalytic system
uses it in small amounts, extreme caution is still required. Novel polymer-incarcerated osmium (Pl
Os) catalysts have been developed that are non-volatile, stable in air for months, and showed no
acute toxicity in assays, presenting a safer alternative for large-scale applications [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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